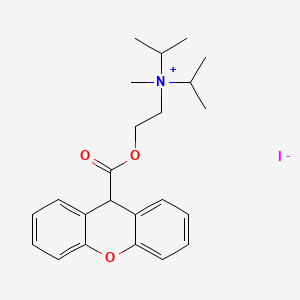

Propantheline iodide

Description

Propantheline iodide is a quaternary ammonium anticholinergic agent that inhibits muscarinic receptors on smooth muscle cells and epithelial secretory glands, primarily in the gastrointestinal (GI) tract . It is used for symptomatic relief of GI disorders characterized by spasms, such as irritable bowel syndrome and peptic ulcers, by reducing motility and secretion . As a synthetic derivative of atropine, its quaternary structure limits central nervous system (CNS) penetration, minimizing adverse effects like sedation compared to tertiary anticholinergics. However, systemic absorption of the iodide anion may contribute to unique pharmacokinetic or toxicological profiles compared to other salts, such as propantheline bromide .

Properties

CAS No. |

76726-94-8 |

|---|---|

Molecular Formula |

C23H30INO3 |

Molecular Weight |

495.4 g/mol |

IUPAC Name |

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |

InChI |

InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

MXBWKMYNRVKRPQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propantheline iodide can be synthesized through the reaction of propantheline bromide with sodium iodide in acetone. The reaction typically involves heating the mixture under reflux conditions to facilitate the exchange of bromide ions with iodide ions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propantheline iodide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other halides or nucleophiles under appropriate conditions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form propantheline and hydroiodic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides like sodium bromide or chloride, and the reactions are typically carried out in polar solvents such as acetone or ethanol.

Hydrolysis: This reaction occurs under aqueous conditions, often accelerated by acidic or basic catalysts.

Major Products Formed

Substitution Reactions: The major products are the corresponding halide salts and propantheline with the new halide.

Hydrolysis: The primary products are propantheline and hydroiodic acid.

Scientific Research Applications

Propantheline iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a tool to study the role of muscarinic receptors in various physiological processes.

Mechanism of Action

Propantheline iodide exerts its effects through a dual mechanism:

Antimuscarinic Effect: It competitively blocks the action of acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic nerve impulses.

Direct Musculotropic Effect: It directly relaxes smooth muscles, contributing to its antispasmodic properties

Comparison with Similar Compounds

Key Differences:

- For example, potassium iodide (KI) dissolves readily in water (29.8% at 20°C) , but propantheline’s quaternary ammonium structure may reduce overall solubility compared to alkali metal iodides.

- Side Effects : Both salts cause anticholinergic effects (dry mouth, constipation, blurred vision). However, the iodide form may introduce rare iodide-specific reactions (e.g., iodism—metallic taste, acneiform rash) if systemically absorbed, though quaternary ammonium compounds like propantheline are poorly absorbed, mitigating this risk .

- Regulatory Status : Propantheline bromide is more widely prescribed and listed in therapeutic equivalence evaluations, suggesting better-established safety and efficacy profiles .

Potassium Iodide (KI)

KI is used for thyroid protection, expectoration, and antifungal applications. Unlike this compound, KI is rapidly absorbed and excreted renally, with a short half-life (~15 minutes) .

Contrasting Properties:

| Parameter | This compound | Potassium Iodide |

|---|---|---|

| Primary Use | GI antispasmodic | Thyroid protection, expectorant |

| Mechanism | Muscarinic receptor blockade | Iodide ion supplementation |

| Systemic Absorption | Low (quaternary ammonium) | High |

| Key Side Effects | Anticholinergic effects | Iodism, acne, hypersensitivity |

| Excretion | Renal, biliary | Primarily renal |

Other Iodide Compounds

- Copper Iodide (CuI) : Used in catalysis and organic synthesis, contrasting with propantheline’s biomedical role .

Research Findings and Clinical Considerations

- Efficacy : Propantheline’s antispasmodic effects are comparable to other muscarinic antagonists (e.g., atropine) but with reduced CNS penetration due to its quaternary structure .

- Drug Development : Deuterated analogs (e.g., propantheline-d3 iodide) are used in metabolic studies, highlighting the compound’s role in research .

Q & A

How can researchers formulate focused research questions on Propantheline iodide’s pharmacological mechanisms?

To structure research questions, use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : What cellular or animal models are suitable for studying its anticholinergic effects?

- Intervention : How does this compound’s dosage influence receptor binding kinetics?

- Comparison : How does its efficacy compare to other quaternary ammonium anticholinergics?

- Outcome : What biomarkers (e.g., acetylcholine levels) should be measured to quantify its activity?

- Time : What are the time-dependent effects of chronic vs. acute administration?

Refer to ethical guidelines for animal/human studies (e.g., Institutional Review Board protocols) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?

- In vitro : Use isolated tissue assays (e.g., guinea pig ileum) to measure muscarinic receptor antagonism .

- In vivo : Employ crossover designs in animal models to compare bioavailability under varying conditions (e.g., fed vs. fasting).

- Controls : Include positive controls (e.g., atropine) and vehicle controls to isolate drug-specific effects.

- Statistical Power : Calculate sample sizes using pilot data to ensure reproducibility .

Q. How should literature reviews be structured to identify gaps in this compound research?

- Conduct a systematic review using databases like PubMed/MEDLINE, focusing on keywords: “this compound,” “anticholinergic,” “pharmacokinetics,” and “clinical trials.”

- Use tools like PRISMA flow diagrams to track study selection.

- Highlight contradictions in existing data (e.g., conflicting reports on dose-response relationships) .

Advanced Research Questions

Q. How can researchers optimize experimental models to study this compound’s long-term safety profile?

- Chronic Toxicity Models : Use rodent studies with escalating doses over 6–12 months, monitoring organ-specific effects (e.g., liver/kidney function via serum biomarkers) .

- Data Collection : Implement longitudinal tracking of physiological parameters (e.g., heart rate variability, gastrointestinal motility).

- Bias Mitigation : Blind researchers to treatment groups during data collection/analysis .

Q. What methodologies resolve contradictions in this compound’s efficacy across studies?

- Meta-Analysis : Aggregate data from heterogeneous studies using random-effects models to account for variability in dosage, species, or measurement techniques .

- Sensitivity Analysis : Test whether exclusion of outlier studies alters conclusions.

- Mechanistic Studies : Use molecular dynamics simulations to explore receptor binding variability under different pH conditions .

Q. How can researchers ensure reproducibility in this compound’s preclinical data?

- Standardized Protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, euthanasia, and data recording .

- Open Science : Publish raw datasets (e.g., electrophysiology recordings) in repositories like Figshare.

- Replication Studies : Collaborate with independent labs to validate key findings .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response data?

Q. How should researchers address ethical challenges in human studies involving this compound?

- Informed Consent : Clearly communicate risks (e.g., dry mouth, blurred vision) and monitor adverse events.

- Data Confidentiality : Use anonymized identifiers for participant data .

Data Presentation and Validation

Q. What visual aids enhance clarity in reporting this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.